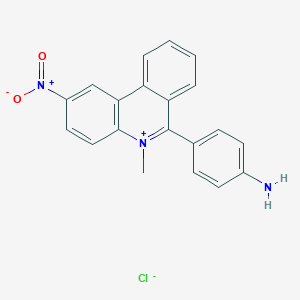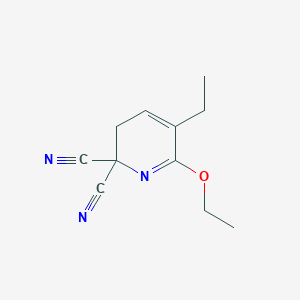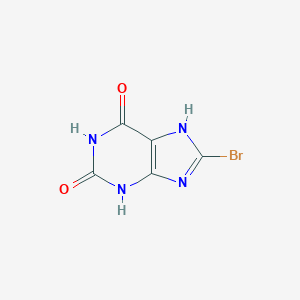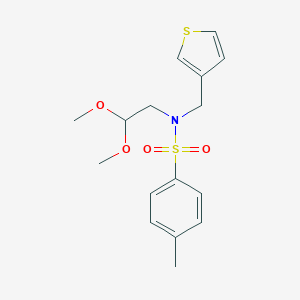
4-溴苄基溴
概述
描述
4-Bromobenzyl bromide, also known as alpha,4-dibromotoluene, is an organic compound with the molecular formula C7H6Br2. It is a white to tan crystalline solid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of two bromine atoms, making it a valuable reagent in various chemical reactions .
科学研究应用
4-Bromobenzyl bromide has a wide range of applications in scientific research:
作用机制
Target of Action
4-Bromobenzyl bromide is primarily used as an intermediate in organic synthesis . It is often used to prepare a variety of biaryl compounds via sequential N-alkylation of various amines . The primary targets of 4-Bromobenzyl bromide are therefore the amines that it alkylates.
Mode of Action
The mode of action of 4-Bromobenzyl bromide involves a nucleophilic substitution reaction. In this reaction, the bromide ion attached to the benzyl carbon is a good leaving group, making the carbon susceptible to attack by nucleophiles such as amines . This allows the formation of a new carbon-nitrogen bond, resulting in an aminomethyl-substituted biaryl compound .
Biochemical Pathways
The biochemical pathways affected by 4-Bromobenzyl bromide are dependent on the specific amines it is reacting with. As it is used to synthesize a variety of compounds, the downstream effects can vary widely. In general, the product of the reaction can influence various biochemical pathways depending on its structure and properties .
Pharmacokinetics
The pharmacokinetics of 4-Bromobenzyl bromide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Due to its reactivity, it may also be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of 4-Bromobenzyl bromide’s action are primarily the result of its reactivity with amines. By forming new carbon-nitrogen bonds, it can significantly alter the structure and function of target molecules . It should be noted that 4-bromobenzyl bromide is a lachrymator and can cause burns of eyes, skin, and mucous membranes .
Action Environment
The action of 4-Bromobenzyl bromide can be influenced by various environmental factors. For instance, the presence of other nucleophiles can compete with the target amine for reaction with 4-Bromobenzyl bromide . Additionally, the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions . The stability of 4-Bromobenzyl bromide can also be affected by light and temperature .
生化分析
Biochemical Properties
The role of 4-Bromobenzyl bromide in biochemical reactions is primarily as a reagent for introducing benzyl groups .
Molecular Mechanism
The molecular mechanism of 4-Bromobenzyl bromide primarily involves its role as a reagent in organic synthesis . It can participate in free radical bromination and nucleophilic substitution reactions
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromobenzyl bromide can be synthesized through the bromination of toluene derivatives. One common method involves the free radical bromination of 4-bromotoluene using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 4-bromobenzyl bromide often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency. The crude product is usually purified by recrystallization from ethanol or other suitable solvents .
化学反应分析
Types of Reactions: 4-Bromobenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atoms. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: While less common, 4-bromobenzyl bromide can undergo oxidation to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Major Products Formed:
Nucleophilic Substitution: The major products are typically substituted benzyl derivatives, such as benzylamines, benzyl alcohols, and benzyl thiols.
Oxidation: The major products include 4-bromobenzaldehyde and 4-bromobenzoic acid.
相似化合物的比较
- 4-Fluorobenzyl bromide
- 4-Iodobenzyl bromide
- 4-Nitrobenzyl bromide
- 4-Methylbenzyl bromide
- 2-Bromobenzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 4-Chlorobenzyl bromide
- 3-Methoxybenzyl bromide
- 3-Bromobenzyl bromide
- 4-tert-Butylbenzyl bromide
Uniqueness: 4-Bromobenzyl bromide is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to other benzyl bromides. This increased reactivity makes it a versatile reagent in organic synthesis, allowing for the efficient formation of a wide range of products.
属性
IUPAC Name |
1-bromo-4-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRBJYMANQKEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044445 | |
| Record name | 4-Bromobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an agreeable aromatic odor; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | p-Bromobenzyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
589-15-1 | |
| Record name | 4-Bromobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzyl bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-4-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,4-dibromotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOBENZYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D1TTL8BGN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for 4-bromobenzyl bromide?
A1: 4-Bromobenzyl bromide has the molecular formula C7H6Br2 and a molecular weight of 249.93 g/mol. Its structure has been confirmed using various spectroscopic techniques. For instance, the crystal structure of N-(4-Bromobenzyl)phthalimide, a derivative synthesized from 4-bromobenzyl bromide, shows the planar phthalimide ring system twisted with respect to the bromobenzene ring by a dihedral angle of 89.55 (17)° []. Other characterization methods include IR, 1H NMR, and 13C NMR [, , ].
Q2: Can you provide examples of how 4-bromobenzyl bromide is used in organic synthesis?
A2: 4-Bromobenzyl bromide is a versatile building block in organic synthesis due to its reactivity towards both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. Some examples include:
- Alkylation Reactions: 4-Bromobenzyl bromide readily reacts with various nucleophiles, such as amines [], thiols [], and imidazoles [], to form the corresponding benzyl derivatives. For instance, it reacts with 4-(2-aminoethyl)morpholine to yield 4-(2-(N-(4-bromobenzyl)arylsulfamoyl)ethyl)morpholine derivatives [].
- Suzuki-Miyaura Coupling: The aryl bromide moiety in 4-bromobenzyl bromide participates effectively in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, providing access to diverse biaryl compounds [, , ]. For example, it has been employed in the synthesis of losartan, an angiotensin II receptor blocker, by coupling with 2-[(N-triphenylmethyl)tetrazol-5-yl]phenyl boronic acid [].
Q3: How does the presence of the bromine atoms in 4-bromobenzyl bromide influence its reactivity?
A3: The two bromine atoms in 4-bromobenzyl bromide play distinct roles in its reactivity.
Q4: Are there any studies on the selectivity of reactions involving 4-bromobenzyl bromide?
A4: Yes, research has shown that reactions with 4-bromobenzyl bromide can exhibit selectivity.
- Friedel-Crafts Benzylation: In the Friedel-Crafts benzylation of 1,4-dimethoxybenzene, clayzic (zinc-exchanged montmorillonite K10) catalyzes the reaction with 4-bromobenzyl bromide to give a different product distribution compared to the reaction with 4-chlorobenzyl chloride. This difference is attributed to preferential absorption of the bromide on the clayzic catalyst due to its larger covalent radius [].
Q5: Has 4-bromobenzyl bromide been investigated for its potential in material science applications?
A5: While not directly used in materials, 4-bromobenzyl bromide serves as a precursor to compounds with potential applications in materials. For instance, it's used in the synthesis of novel fluorinated liquid crystal compounds with a vinyl linking group []. These compounds, designed using 4-bromobenzyl bromide as a starting material, exhibit nematic phases and have potential in liquid crystal display applications due to their higher clearing points, larger dielectric anisotropy (Δε), larger optical anisotropy (Δn), and fast response times [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B49276.png)







